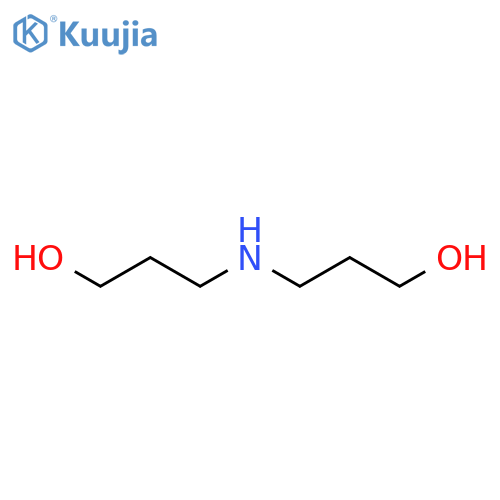Cas no 14002-33-6 (3-(3-hydroxypropyl)aminopropan-1-ol)

14002-33-6 structure
商品名:3-(3-hydroxypropyl)aminopropan-1-ol
3-(3-hydroxypropyl)aminopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Hydroxypropylamino)propan-1-ol
- 1-Propanol,3,3'-iminobis-
- 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL
- 3,3'-Azanediylbis(propan-1-ol)
- 3,3'-azanediyldipropan-1-ol
- bis-(3-hydroxypropyl)amine
- Dipropanolamin
- 1,7-dihydroxy-4-azaheptane
- 2-Propyn-1-amine, N-2-propynyl-
- 4-azahepta-1,6-diyne
- 4-azaheptane-1,7-diol
- AG-G-69071
- bis(3-hydroxypropyl)amine
- BRN 1735854
- di(2-propynyl)amine
- DI-2-PROPYNYLAMINE
- dipropanolamine
- dipropargyl amine
- EINECS 230-036-4
- N,N-di(2-propynyl)amin
- N,N-dipropargylamine
- N-2-Propynyl-2-propyn-1-amine
- Di(3-hydroxylpropyl)amine
- 3'-azanediyldipropan-1-ol
- 3,3'-Iminobis(1-propanol)
- 3-(3-Hydroxy-Propyla
- Propanol, iminobis-
- Tallow di(hydroxypropyl)amine
- 3,3'-Iminodi-1-propanol
- Propanol, iminobis-, N-tallow alkyl derivs.
- di-(3-hydroxypropyl) amine
- Jsp002386
- CXMYWOCYTPKBPP-UHFFFAOYSA-N
- 3,3'-A
- 3-(3-hydroxypropyl)aminopropan-1-ol
- AC-515
- 3-[(3-hydroxypropyl)amino]propan-1-ol
- AKOS009030989
- AMY202100020
- EINECS 286-662-3
- 68333-85-7
- 3,3'-Azanediyldi(propan-1-ol)
- 3-(3-hydroxypropylamino)-propan-1-ol
- MFCD00046013
- EINECS 269-796-7
- EN300-141457
- AS-19774
- 14002-33-6
- CS-0186731
- FT-0601642
- Z104684334
- SY111461
- 1-Propanol,3,3'-(methylimino)bis-
- A807612
- DTXSID40930695
- O10901
- SCHEMBL48646
- SELENIUMBROMIDE
- DB-005256
-
- MDL: MFCD00046013
- インチ: 1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2
- InChIKey: CXMYWOCYTPKBPP-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 133.110278721g/mol
- どういたいしつりょう: 133.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 6
- 複雑さ: 44.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.013±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 185-188 ºC (30-31 Torr)
- フラッシュポイント: 129.7±13.7 ºC,
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 52.49000
- LogP: -0.26830
- じょうきあつ: No data available
3-(3-hydroxypropyl)aminopropan-1-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature(BD79752)
3-(3-hydroxypropyl)aminopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-141457-10.0g |
3-[(3-hydroxypropyl)amino]propan-1-ol |
14002-33-6 | 95% | 10.0g |
$374.0 | 2023-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY494-5g |
3-(3-hydroxypropyl)aminopropan-1-ol |
14002-33-6 | 95+% | 5g |
3175.0CNY | 2021-07-12 | |
| abcr | AB470241-10g |
3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |
14002-33-6 | 90% | 10g |
€1010.30 | 2024-08-03 | |
| Fluorochem | 221655-1g |
3-(3-Hydroxypropylamino)propan-1-ol |
14002-33-6 | 90% | 1g |
£77.00 | 2022-02-28 | |
| Chemenu | CM249262-1g |
3,3'-Azanediylbis(propan-1-ol) |
14002-33-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Advanced ChemBlocks | F-4132-10G |
3-(3-Hydroxy-propylamino)-propan-1-ol |
14002-33-6 | 96% | 10G |
$375 | 2023-04-13 | |
| Enamine | EN300-141457-250mg |
3-[(3-hydroxypropyl)amino]propan-1-ol |
14002-33-6 | 95.0% | 250mg |
$39.0 | 2023-09-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H302815-5g |
3-(3-hydroxypropyl)aminopropan-1-ol |
14002-33-6 | 97% | 5g |
¥2696.90 | 2023-09-02 | |
| abcr | AB470241-1g |
3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |
14002-33-6 | 90% | 1g |
€211.90 | 2024-08-03 | |
| eNovation Chemicals LLC | Y0978217-25g |
3,3'-Azanediylbis(propan-1-ol) |
14002-33-6 | 95% | 25g |
$550 | 2024-08-02 |
3-(3-hydroxypropyl)aminopropan-1-ol 関連文献
-
Jay J. Dunsford,Ewan R. Clark,Michael J. Ingleson Dalton Trans. 2015 44 20577
14002-33-6 (3-(3-hydroxypropyl)aminopropan-1-ol) 関連製品
- 42055-16-3(3-(Ethylamino)-1-Propanol)
- 42055-15-2(3-(Methylamino)propan-1-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14002-33-6)3-(3-hydroxypropyl)aminopropan-1-ol

清らかである:99%
はかる:25g
価格 ($):328.0